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Abstract

ANG1005 is a novel peptide-drug conjugate (PDC) engineered to overcome the blood-brain
barrier (BBB) and deliver paclitaxel to brain tumors. This document provides a comprehensive
technical overview of ANG1005, detailing its molecular structure, chemical properties,
synthesis, and mechanism of action. It is intended to serve as a resource for researchers and
professionals in the field of oncology and drug development, offering detailed experimental
protocols and insights into the biological activity of this promising therapeutic agent.

Molecular Structure and Chemical Properties

ANG1005 is a conjugate of the 19-amino acid peptide Angiopep-2 and three molecules of the
chemotherapeutic agent paclitaxel.[1][2] The Angiopep-2 peptide acts as a carrier, facilitating
the transport of paclitaxel across the BBB.

Structure of Angiopep-2

Angiopep-2 is a proprietary peptide with the following amino acid sequence:

TFFYGGSRGKRNNFKTEEY
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Structure of ANG1005

Three molecules of paclitaxel are covalently linked to Angiopep-2 via cleavable succinyl ester
bonds. These linkages occur at the N-terminal amino group and the primary amino groups of
the lysine residues at positions 10 and 15 of the Angiopep-2 peptide.[3]

Chemical Properties of ANG1005

A summary of the key chemical and physical properties of ANG1005 is presented in the table

below.
Property Value Reference
Molecular Formula C257H308N32079 [3]
Molecular Weight 5109.14 g/mol [31[4]

B Soluble in DMSO (100 mg/mL
Solubility ) o [5]
with sonication)

Appearance White to off-white solid N/A

Powder: -80°C for up to 6
Storage [5]
months

Synthesis and Purification

The synthesis of ANG1005 involves a two-step process: the activation of paclitaxel and its
subsequent conjugation to Angiopep-2.

Synthesis of 2'-Succinyl-NHS-Paclitaxel

The first step is the reaction of paclitaxel with succinic anhydride to form 2'-succinyl-paclitaxel.
This intermediate is then reacted with N-hydroxysuccinimide (NHS) to yield the activated 2'-
succinyl-NHS-paclitaxel.[6]

Conjugation of 2'-Succinyl-NHS-Paclitaxel to Angiopep-2

ANG1005 is synthesized by reacting Angiopep-2 with a molar excess of 2'-succinyl-NHS-
paclitaxel.
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Experimental Protocol: Synthesis of ANG1005[3]

e Dissolve Angiopep-2 in a solution of 68% dimethyl sulfoxide (DMSO) in Ringer's solution (pH
7.2).

e Add 1 molar equivalent of 2'-NHS-paclitaxel to the Angiopep-2 solution.
 Incubate the reaction mixture at 12°C for approximately 24 hours.
» Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

» Upon completion, purify the resulting ANG1005 conjugate using hydrophobic
chromatography.

o Characterize the final product by mass spectrometry to confirm the conjugation of three
paclitaxel molecules to one Angiopep-2 peptide.

Purification and Characterization

Purification of ANG1005 is typically achieved using reversed-phase HPLC.
Experimental Protocol: HPLC Purification of ANG1005[7]

e System: Varian Prostar HPLC system with UV detection.

e Column: Reverse-phase C18 YMC-Pak ODS-AM (5 pum, 150 x 4.6 mm).
o Mobile Phase A: Water with 0.05% trifluoroacetic acid (TFA).

» Mobile Phase B: Acetonitrile with 0.05% TFA.

e Flow Rate: 1 mL/min.

o Gradient: A gradient of mobile phase B is used to elute the conjugate.

» Detection: UV absorbance at 229 nm.

Characterization of the purified ANG1005 is performed using mass spectrometry to confirm its
molecular weight.
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Biological Activity and Mechanism of Action

ANG1005 is designed to exploit the low-density lipoprotein receptor-related protein 1 (LRP1)
transport system to cross the BBB.[1][8] LRP1 is overexpressed on the surface of brain
capillary endothelial cells and many types of cancer cells.

Signaling Pathway

The proposed mechanism of action for ANG1005 is as follows:

Binding to LRP1: ANG1005 binds to LRP1 on the surface of brain endothelial cells.

o Transcytosis across the BBB: The ANG1005-LRP1 complex undergoes receptor-mediated
transcytosis, transporting the drug conjugate across the endothelial cell layer into the brain
parenchyma.

o Tumor Cell Uptake: ANG1005 then binds to LRP1 expressed on the surface of tumor cells
and is internalized via endocytosis.

o Paclitaxel Release: Within the acidic environment of the endosomes and lysosomes, the
ester linkages between paclitaxel and Angiopep-2 are cleaved, releasing the active paclitaxel
molecules into the cytoplasm of the tumor cell.[2]

e Microtubule Stabilization: The released paclitaxel binds to B-tubulin subunits within
microtubules, stabilizing them and preventing their depolymerization. This disruption of
microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces
apoptosis.[9]

el Blood-Brain Barrier Brain Parenchyma Tumor Cell
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ANG1005 signaling pathway from BBB transport to apoptosis.

In Vitro and In Vivo Efficacy

ANG1005 has demonstrated potent cytotoxic activity against a variety of human cancer cell
lines in vitro.

Table: In Vitro Cytotoxicity of ANG1005([3]

Cell Line Cancer Type IC50 (nM)
U-87 MG Glioblastoma 2.7
NCI-H460 Non-small cell lung cancer 3.1
MDA-MB-231 Breast cancer 8.3
A549 Lung cancer 4.5
PC-3 Prostate cancer 6.2

In vivo studies in animal models have shown that ANG1005 can effectively cross the BBB and
inhibit tumor growth.

Experimental Protocol: In Vivo Xenograft Model[10]

e Implant human tumor cells (e.g., U-87 MG or NCI-H460) intracranially in
immunocompromised mice.

» Allow tumors to establish and reach a predetermined size.
o Administer ANG1005 (e.g., 20 mg/kg) and a vehicle control intravenously or intraperitoneally.
» Monitor tumor growth over time using imaging techniques such as MRI.

o Assess overall survival of the animals in each treatment group.

Experimental Workflows
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The evaluation of ANG1005 involves a series of in vitro and in vivo experiments to determine
its efficacy and mechanism of action.

In Vitro Evaluation

Cytotoxicity Assays In Vitro BBB Model Cellular Uptake Studies
(e.g., MTT, Thymidine Incorporation) (Transwell Assay) (Flow Cytometry, Microscopy)

In Vivo Evaluation

Brain Perfusion Studies Intracranial Xenograft Models Toxicity Studies

Data Analysis

\ Y \ 4
El'umor Growth InhibitiorD Survival Analysis

Click to download full resolution via product page

Experimental workflow for the evaluation of ANG1005.

Conclusion

ANG1005 represents a significant advancement in the development of therapies for brain
tumors. Its unique design, which combines the potent anticancer activity of paclitaxel with a
peptide vector capable of crossing the BBB, addresses a major challenge in neuro-oncology.
The data presented in this guide highlight the promising preclinical efficacy of ANG1005 and
provide a foundation for its continued investigation in clinical settings.[8][11] Further research
into its long-term safety and efficacy in diverse patient populations is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b10858675?utm_src=pdf-body
https://www.benchchem.com/product/b10858675?utm_src=pdf-body-img
https://www.benchchem.com/product/b10858675?utm_src=pdf-body
https://www.benchchem.com/product/b10858675?utm_src=pdf-body
https://www.benchchem.com/product/b10858675?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6136589/
https://pubmed.ncbi.nlm.nih.gov/31969331/
https://www.benchchem.com/product/b10858675?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10858675?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. aacrjournals.org [aacrjournals.org]

2. ANG1005 for breast cancer brain metastases: correlation between 18F-FLT-PET after first
cycle and MRI in response assessment - PMC [pmc.ncbi.nim.nih.gov]

3. Antitumour activity of ANG1005, a conjugate between paclitaxel and the new brain
delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]

4. aacrjournals.org [aacrjournals.org]
5. medchemexpress.com [medchemexpress.com]
6. medchemexpress.com [medchemexpress.com]

7. Uptake of ANG1005, a Novel Paclitaxel Derivative, Through the Blood-Brain Barrier into
Brain and Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

8. Targeting metastatic breast cancer with ANG1005, a novel peptide-paclitaxel conjugate
that crosses the blood-brain-barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]

9. Reorganization of paclitaxel-stabilized microtubule arrays at mitotic entry: roles of
depolymerizing kinesins and severing proteins - PMC [pmc.ncbi.nim.nih.gov]

10. researchgate.net [researchgate.net]

11. ANG1005, a Brain-Penetrating Peptide-Drug Conjugate, Shows Activity in Patients with
Breast Cancer with Leptomeningeal Carcinomatosis and Recurrent Brain Metastases -
PubMed [pubmed.nchbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to ANG1005: Structure,
Chemical Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10858675#ang1005-structure-and-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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